(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by multiple hydroxyl groups and a methylene bridge, making it a significant subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. For example, the cyclization step may require the use of strong acids or bases, while hydroxylation might be achieved using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1S,2R,5S,8S,9S,10S,11R,12R,13R,16R)-8,9,12-Trihydroxy-2,10,16-trimethyl-6-methylene-14-oxatetracyclo[11.2.1.0 2,11.0 5,10]hexadecane-3,15-dione
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of hydroxyl and carbonyl groups, as well as its unique tetracyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
441334-14-1 |
---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione |
InChI |
InChI=1S/C19H26O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-10,12-16,20,22-23H,6H2,1-4H3/t8?,9-,10-,12+,13-,14+,15+,16+,18-,19-/m0/s1 |
InChI Key |
PFEUJUXMHXWDQS-WDYRSAJKSA-N |
Isomeric SMILES |
CC1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=C[C@@H]([C@H]4O)O)C)C)O |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(C4O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.